molecular formula C5H5N3O4 B1593568 2-(2-Nitro-1H-imidazol-1-yl)acetic acid CAS No. 22813-32-7

2-(2-Nitro-1H-imidazol-1-yl)acetic acid

Cat. No. B1593568
CAS RN: 22813-32-7
M. Wt: 171.11 g/mol
InChI Key: TYDGDUVFDYKZMY-UHFFFAOYSA-N
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Patent
US08980932B2

Procedure details

Compound 2 (2.5 g) is dissolved in 20 mL of a cocktail of TFA, water, thioanisole 95-2.5-2.5 and stirred at room temperature for one night. The mixture is then concentrated under vacuum and co-evaporated several times with diethyl ether until formation of a powder. After filtration, the precipitate is washed with dichloromethane and acetonitrile to give quantitatively the expected product. Mp 143° C. (decomposition); 1H NMR (DMSO-d6, 400 MHz) δ 5.21 (s, 2H), 7.21 (d, 1H, J=1.01 Hz), 7.64 (d, 1H, J=1.01 Hz). 13C (DMSO-d6, 101 MHz) δ 50.65, 127.69, 128.44, 168.56, 168.57; MS (ESI+/ESI−) m/z 170.12 [M−H]−, 341.05 [2M−H]−, 194.14 [M+Na]+.
Name
Compound 2
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:16])[CH2:7][N:8]1[CH:12]=[CH:11][N:10]=[C:9]1[N+:13]([O-:15])=[O:14])(C)(C)C>C(O)(C(F)(F)F)=O.O.C1(SC)C=CC=CC=1>[N+:13]([C:9]1[N:8]([CH2:7][C:6]([OH:16])=[O:5])[CH:12]=[CH:11][N:10]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Compound 2
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN1C(=NC=C1)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)SC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the precipitate is washed with dichloromethane and acetonitrile

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1N(C=CN1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.